molecular formula C8H6N2O2 B12350324 3,4a-Dihydroquinazoline-4,7-dione

3,4a-Dihydroquinazoline-4,7-dione

Cat. No.: B12350324
M. Wt: 162.15 g/mol
InChI Key: TZRHHIZLGIGAJD-UHFFFAOYSA-N
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Description

3,4a-Dihydroquinazoline-4,7-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a partially saturated quinazoline ring, which is a significant structural motif in various natural products and synthetic compounds with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4a-Dihydroquinazoline-4,7-dione can be achieved through several methods. One common approach involves the reduction of quinazoline or quinazolinone compounds. Another method includes condensation-type reactions of ortho-amino benzylamines with carbonyl derivatives. Additionally, ring formation via the addition of nucleophiles to carbodiimide intermediates is also employed .

Industrial Production Methods

Industrial production of this compound often involves multicomponent one-pot methods. These methods are advantageous as they allow for the installation of numerous functional groups, providing extensive diversity about the heterocyclic scaffold .

Chemical Reactions Analysis

Types of Reactions

3,4a-Dihydroquinazoline-4,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, acetic acid, and various alkylating agents. The conditions for these reactions typically involve moderate temperatures and the use of catalysts such as triflic anhydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formic acid or acetic acid/formic acid produces water, carbon dioxide, and methanol as byproducts .

Scientific Research Applications

3,4a-Dihydroquinazoline-4,7-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4a-Dihydroquinazoline-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3,4a-Dihydroquinazoline-4,7-dione can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3,4a-dihydroquinazoline-4,7-dione

InChI

InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,6H,(H,9,10,12)

InChI Key

TZRHHIZLGIGAJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C1C(=O)NC=N2

Origin of Product

United States

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